molecular formula C8H7F3O B1318786 2-(3,4,5-Trifluorophenyl)ethanol CAS No. 886761-77-9

2-(3,4,5-Trifluorophenyl)ethanol

Cat. No.: B1318786
CAS No.: 886761-77-9
M. Wt: 176.14 g/mol
InChI Key: VGWRUVISALLMOW-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)ethanol is an organic compound with the molecular formula C8H7F3O. It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to an ethanol group. This compound is primarily used in laboratory settings and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-Trifluorophenyl)ethanol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to increase yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: 2-(3,4,5-Trifluorophenyl)acetaldehyde, 2-(3,4,5-Trifluorophenyl)acetic acid

    Reduction: 2-(3,4,5-Trifluorophenyl)ethane

    Substitution: 2-(3,4,5-Trifluorophenyl)ethyl chloride

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)ethanol is largely dependent on its chemical structure. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The exact pathways and targets can vary based on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,5-Trifluorophenyl)ethanol
  • 2-(3,4,5-Trifluorophenyl)ethane
  • 2-(3,4,5-Trifluorophenyl)acetaldehyde

Uniqueness

2-(3,4,5-Trifluorophenyl)ethanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence its chemical reactivity, physical properties, and biological activities compared to other fluorinated phenyl ethanols. The trifluoromethyl group provides a distinct electronic environment, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3,4,5-trifluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWRUVISALLMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801307211
Record name 3,4,5-Trifluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886761-77-9
Record name 3,4,5-Trifluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886761-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trifluorobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801307211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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